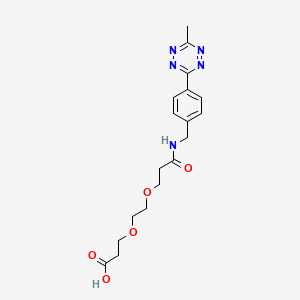

Me-Tet-PEG2-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H23N5O5 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

3-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C18H23N5O5/c1-13-20-22-18(23-21-13)15-4-2-14(3-5-15)12-19-16(24)6-8-27-10-11-28-9-7-17(25)26/h2-5H,6-12H2,1H3,(H,19,24)(H,25,26) |

InChI Key |

FLJWYRUCTSWYAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Me-Tet-PEG2-COOH: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Me-Tet-PEG2-COOH is a heterobifunctional linker molecule integral to the advancement of bioconjugation techniques, particularly in the fields of antibody-drug conjugates (ADCs), proteomics, and molecular imaging. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and a summary of relevant quantitative data. The molecule incorporates three key functional components: a methyl-tetrazine (Me-Tet) group for bioorthogonal "click" chemistry, a hydrophilic 2-unit polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid (COOH) for covalent attachment to amine-containing biomolecules. This strategic design enables the precise and stable linkage of molecules under biocompatible conditions.

Introduction

This compound serves as a critical bridge in the construction of complex biomolecular conjugates. Its utility stems from its bifunctional nature, allowing for a two-step sequential conjugation strategy. The carboxylic acid moiety provides a reactive handle for standard amine coupling chemistries, such as the formation of stable amide bonds with lysine residues on proteins. The methyl-tetrazine group, on the other hand, participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) partner. This "click" reaction is characterized by its exceptionally high reaction rate, specificity, and biocompatibility, proceeding efficiently in aqueous environments without the need for cytotoxic catalysts. The short PEG2 spacer enhances aqueous solubility and provides a defined distance between the conjugated molecules, which can be crucial for maintaining their biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for handling, storage, and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | 3-(2-(3-((4-(6-Methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-3-oxopropoxy)ethoxy)propanoic Acid | [1] |

| CAS Number | 2741759-99-7 | [1][2] |

| Molecular Formula | C18H23N5O5 | [1][2] |

| Molecular Weight | 389.41 g/mol | |

| Appearance | Bright pink powder | |

| Purity | > 95% (as determined by HPLC-RI) | |

| Solubility | Soluble in Methanol, DCM, DMSO, DMF | |

| Storage Conditions | Store at -20°C, protect from light and moisture. |

Experimental Protocols

The application of this compound typically involves a two-stage process: 1) activation of the carboxylic acid and conjugation to an amine-containing molecule, and 2) the bioorthogonal ligation of the tetrazine moiety to a TCO-functionalized molecule.

Stage 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then couples with a primary amine on a target molecule (e.g., a protein).

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Amine-containing molecule (e.g., antibody, protein)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Anhydrous DMSO or DMF

-

Desalting columns

Protocol:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Immediately before use, prepare stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

-

-

Activation of this compound:

-

In a reaction tube, combine this compound (1 equivalent) with EDC (1.5-2 equivalents) and NHS/Sulfo-NHS (2-3 equivalents) in Activation Buffer.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to Amine-Containing Molecule:

-

Ensure the amine-containing molecule is in the Coupling Buffer.

-

Add the activated this compound solution to the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine-containing molecule is often used, but this should be optimized for the specific application.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Remove excess, unreacted linker and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Caption: Workflow for EDC/NHS coupling of this compound.

Stage 2: Tetrazine-TCO Bioorthogonal Ligation

This protocol outlines the inverse electron demand Diels-Alder (iEDDA) "click" reaction between the tetrazine-functionalized molecule and a trans-cyclooctene (TCO)-modified molecule.

Materials:

-

Tetrazine-labeled molecule (from Stage 1)

-

TCO-labeled molecule

-

Reaction Buffer: PBS, pH 6.0-7.5

Protocol:

-

Reaction Setup:

-

Dissolve or dilute the tetrazine-labeled molecule and the TCO-labeled molecule in the Reaction Buffer.

-

Combine the two reactants in a reaction tube. A slight molar excess of one reactant (e.g., 1.1 to 1.5 equivalents) can be used to drive the reaction to completion.

-

-

Ligation Reaction:

-

Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast. For very dilute solutions, the incubation time can be extended.

-

The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color or by spectrophotometry, following the decrease in absorbance around 520 nm.

-

-

Purification (if necessary):

-

If a molar excess of one of the reactants was used, the final conjugate can be purified from the unreacted component using size-exclusion chromatography or other appropriate chromatographic techniques.

-

Caption: Workflow for Tetrazine-TCO "click" chemistry ligation.

Quantitative Data

The performance of the tetrazine-TCO ligation is a key aspect of the utility of this compound. The reaction kinetics are typically described by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for efficient conjugation at lower concentrations.

Table 2: Second-Order Rate Constants for Tetrazine-TCO Ligation

| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |

| Tetrazine and TCO (general) | 1 - 1 x 10⁶ | Aqueous media | |

| Methyl-tetrazine and TCO | ~2,000 | 9:1 Methanol/Water | |

| Dipyridyl tetrazine and TCO | ~2,000 | Not specified | |

| H-substituted tetrazines and TCO | up to 30,000 | Not specified |

Note: The exact rate constant for this compound with a specific TCO derivative may vary depending on the solvent, temperature, and the specific structures of the reactants.

Application Example: Antibody-Drug Conjugate (ADC) Action

This compound is frequently employed in the synthesis of ADCs. In this application, an antibody is first functionalized with the linker via the carboxylic acid group. A potent cytotoxic drug, modified with a TCO group, is then "clicked" onto the antibody-linker construct. The resulting ADC can then selectively target cancer cells that express the antigen recognized by the antibody.

Caption: Conceptual pathway of an ADC utilizing a this compound linker.

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and the broader life sciences. Its well-defined structure, combining a stable amine-reactive handle with a highly efficient and bioorthogonal click chemistry moiety, enables the construction of complex, functional biomolecular conjugates. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this linker in a wide range of research and development endeavors.

References

An In-depth Technical Guide to Me-Tet-PEG2-COOH: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Me-Tet-PEG2-COOH, a heterobifunctional linker at the forefront of bioconjugation and targeted therapeutic strategies. This molecule is a valuable tool for researchers developing antibody-drug conjugates (ADCs), agents for pretargeted imaging, and other complex biomolecular constructs.

Core Chemical Structure and Properties

This compound, also known as methyl-tetrazine-PEG2-acid, is a versatile chemical entity that incorporates three key functional components: a reactive methyltetrazine (Me-Tet) moiety, a hydrophilic di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid (COOH) group. This trifecta of functionalities enables a powerful, two-step conjugation strategy.

The methyltetrazine group is highly reactive towards strained alkenes, most notably trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is characterized by its exceptional speed and selectivity, proceeding rapidly under physiological conditions without the need for a catalyst. The carboxylic acid provides a handle for conjugation to primary amines, such as those found on the surface of proteins and antibodies, through the formation of a stable amide bond. The PEG2 spacer enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Citation(s) |

| Chemical Formula | C₁₈H₂₃N₅O₅ | [1] |

| Molecular Weight | 389.41 g/mol | [1] |

| CAS Number | 2741759-99-7 | [1] |

| Appearance | Bright pink powder | [1] |

| Purity | >95% (typically determined by HPLC) | [1] |

| Solubility | Soluble in Methanol, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

Experimental Protocols

The use of this compound in bioconjugation typically follows a two-stage process. The first stage involves the activation of the carboxylic acid and its conjugation to an amine-containing biomolecule. The second stage is the bioorthogonal click reaction of the tetrazine with a TCO-modified molecule.

Stage 1: Amine Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein, such as an antibody.

Materials:

-

This compound

-

Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Desalting column for purification

Procedure:

-

Protein Preparation: If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it must be purified. Exchange the protein into an amine-free buffer like PBS using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

-

In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Reaction Buffer to a concentration of 100 mM each.

-

To activate the this compound, mix it with the EDC and NHS solutions. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).

-

Incubate the activation mixture for 15-30 minutes at room temperature.

-

-

Conjugation to Protein:

-

Add the activated this compound mixture to the protein solution. The molar excess of the linker to the protein will determine the degree of labeling (DOL) and should be optimized for the specific application. A starting point is a 10-20 fold molar excess.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess linker and byproducts by running the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Stage 2: Tetrazine-TCO Bioorthogonal Ligation

This protocol describes the reaction of the tetrazine-modified protein with a TCO-containing molecule.

Materials:

-

Tetrazine-modified protein (from Stage 1)

-

TCO-containing molecule

-

Reaction Buffer (e.g., PBS, pH 6.0-7.5)

Procedure:

-

Reaction Setup: Combine the tetrazine-modified protein and the TCO-containing molecule in the Reaction Buffer. A slight molar excess of the TCO-reagent (e.g., 1.5 to 5 equivalents relative to the tetrazine) is recommended to ensure complete ligation.

-

Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. For very low concentrations of reactants, the incubation time can be extended. The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

Purification (if necessary): If unreacted TCO-reagent needs to be removed, purification can be performed using a desalting column or dialysis, depending on the molecular weight of the final conjugate and the excess reagent.

Key Applications and Logical Workflows

The unique properties of this compound make it a powerful tool in various advanced applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and in pretargeted imaging and therapy.

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, this compound allows for a modular approach where the antibody and the cytotoxic drug can be modified separately and then combined. This provides greater control over the final conjugate's composition and purity.

Pretargeted In Vivo Imaging and Therapy

A significant application of this compound is in pretargeted strategies, which aim to improve the therapeutic index of radiopharmaceuticals and targeted therapies. This approach involves a two-step in vivo process.

Quantitative Data Summary

The efficiency of the tetrazine-TCO ligation is a key parameter for its application. The following table summarizes important quantitative data related to this reaction.

| Parameter | Value | Conditions | Citation(s) |

| Second-Order Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for Tetrazine-TCO reactions | |

| Reaction pH | 6.0 - 9.0 | Optimal range for the ligation in PBS buffer | |

| Reaction Temperature | Room Temperature (20-25°C) | Standard condition for efficient reaction | |

| Specific Activity (for radiotracers) | 21.4 - 26.7 GBq/μmol ([¹⁸F]2) | Example from a pretargeted imaging study | |

| Radiochemical Purity | >96% | Achieved purity for a ¹⁸F-labeled tetrazine |

Characterization and Analysis

The successful synthesis of bioconjugates using this compound requires robust analytical methods to confirm conjugation and determine the degree of labeling (DOL).

Common Analytical Techniques:

-

UV-Vis Spectroscopy: Can be used to estimate the DOL by measuring the absorbance of the tetrazine group (around 520-540 nm) and the protein (at 280 nm).

-

Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached linkers.

-

High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) can be used to separate the conjugate from unreacted components and to assess purity and aggregation. Hydrophobic Interaction Chromatography (HIC) is particularly useful for determining the drug-to-antibody ratio (DAR) in ADCs.

-

Dynamic Light Scattering (DLS): Can be used to assess the size and aggregation state of the final conjugate.

Stability and Storage

Proper handling and storage are crucial for maintaining the reactivity of this compound.

-

Powder Form: Store at -20°C, desiccated. It is stable for extended periods under these conditions.

-

Stock Solutions: Prepare stock solutions in anhydrous, water-miscible solvents like DMSO or DMF. Store at -20°C for short-term use (up to one month). Avoid repeated freeze-thaw cycles. The NHS-ester, once formed, is moisture-sensitive and should be used immediately. The PEG component of the linker is generally stable, but solutions can be susceptible to oxidation over long periods at room temperature.

References

An In-depth Technical Guide to Methyltetrazine-PEG2-carboxylic acid: A Core Component in Bioorthogonal Chemistry

For Immediate Release

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the strategic use of linker molecules is paramount. This technical guide provides a comprehensive overview of Methyltetrazine-PEG2-carboxylic acid, a heterobifunctional linker at the forefront of bioorthogonal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the core properties, experimental protocols, and applications of this versatile molecule, enabling the precise and efficient coupling of biomolecules for advanced therapeutic and diagnostic applications.

Methyltetrazine-PEG2-carboxylic acid is a key enabler of the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of "click chemistry." This reaction's high speed and specificity in complex biological environments have made it an invaluable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging agents.

Core Properties and Quantitative Data

Methyltetrazine-PEG2-carboxylic acid integrates three essential functional components: a highly reactive and stable methyltetrazine moiety, a short, hydrophilic 2-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group for covalent linkage to amine-containing molecules. The methyl group significantly enhances the stability of the tetrazine ring compared to its unsubstituted counterparts, a crucial feature for in vivo applications.

| Property | Methyltetrazine-acid | Methyltetrazine-PEG4-acid | Methyltetrazine-PEG12-acid |

| CAS Number | 1380500-88-8 | 1802907-91-0 | 2183440-39-1 |

| Molecular Formula | C11H10N4O2 | C20H28N4O7 | C36H60N4O15 |

| Molecular Weight | 230.2 g/mol | 436.5 g/mol | 788.9 g/mol |

| Purity | Typically ≥95% | Typically ≥95% | Typically ≥98% |

| Solubility | DMSO, DMF, THF | Water, DMSO, DMF, DCM | Water, DMSO, DMF, DCM |

| Storage Conditions | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated |

Principles of Reactivity and Applications

The utility of Methyltetrazine-PEG2-carboxylic acid lies in its two distinct reactive ends, which facilitate sequential or orthogonal conjugation strategies.

1. Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" reaction is characterized by:

-

High Speed: The reaction is often complete within minutes at room temperature.

-

Bioorthogonality: The reaction proceeds efficiently in complex biological media without interfering with native functional groups.

This reaction is fundamental to pre-targeted drug delivery and in vivo imaging, where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by the injection of a tetrazine-linked therapeutic or imaging agent.

2. Amide Bond Formation: The terminal carboxylic acid group provides a versatile handle for covalent modification. It readily reacts with primary amines, such as the lysine residues on proteins, to form stable amide bonds. This reaction is not spontaneous and requires activation, typically with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analogue (sulfo-NHS).

The short PEG2 spacer enhances the aqueous solubility of the molecule and its conjugates, which is crucial for biological applications as it helps to prevent the aggregation of labeled proteins.

Experimental Protocols

General Protocol for EDC/NHS Activation of Methyltetrazine-PEG2-carboxylic acid

This protocol provides a general guideline for the activation of the carboxylic acid group for subsequent reaction with an amine-containing molecule.

Materials:

-

Methyltetrazine-PEG2-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

-

Activation:

-

Dissolve Methyltetrazine-PEG2-carboxylic acid in the Activation Buffer.

-

Add a 1.5 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) to the solution.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation:

-

Immediately add the amine-containing molecule (e.g., protein, peptide) to the activated linker solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 to facilitate the amine reaction.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching and Purification:

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) or hydroxylamine.

-

Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents.

-

Two-Step Protein Labeling and IEDDA Reaction

This protocol describes the labeling of a protein with Methyltetrazine-PEG2-carboxylic acid and its subsequent reaction with a TCO-containing molecule.

Step 1: Protein-Methyltetrazine Conjugation

-

Follow the EDC/NHS activation and conjugation protocol described above to label your protein of interest with Methyltetrazine-PEG2-carboxylic acid.

-

Purify the protein-methyltetrazine conjugate using a desalting column or SEC to remove excess, unreacted linker and crosslinking reagents. The column should be equilibrated with a suitable buffer, such as PBS at pH 7.4.

Step 2: IEDDA Reaction with a TCO-Containing Molecule

-

Reagent Preparation: Dissolve the TCO-containing molecule (e.g., a fluorescent dye, a drug molecule) in a compatible solvent (e.g., DMSO).

-

Click Reaction: Add the TCO-containing molecule to the purified protein-methyltetrazine conjugate. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

Final Purification: Purify the final protein conjugate using SEC to remove any unreacted TCO-containing molecule and potential aggregates.

Visualizing Workflows and Pathways

Pre-targeted Antibody-Drug Conjugate (ADC) Workflow

The following diagram illustrates a typical pre-targeted ADC workflow, where a TCO-modified antibody is first administered, followed by a Methyltetrazine-PEG2-linked drug.

Experimental Workflow for Protein Bioconjugation

This diagram outlines the key steps in the laboratory for creating a protein bioconjugate using Methyltetrazine-PEG2-carboxylic acid.

The Lynchpin of Bioconjugation: A Technical Guide to the Role of Tetrazine in Me-Tet-PEG2-COOH

For Immediate Release

BREMEN, Germany – November 28, 2025 – In the intricate landscape of targeted therapeutics and advanced biological imaging, the precision and efficiency of molecular conjugation are paramount. This technical guide delves into the core functionality of Me-Tet-PEG2-COOH, a heterobifunctional linker that has become indispensable for researchers, scientists, and drug development professionals. At the heart of this molecule lies the tetrazine moiety, a chemical entity that drives one of the fastest and most specific bioorthogonal reactions known to date, enabling the seamless construction of complex bioconjugates such as antibody-drug conjugates (ADCs).

This document provides a comprehensive overview of the tetrazine group's role within the this compound linker, detailing its mechanism of action, quantitative performance data, and step-by-step experimental protocols for its application.

The Core Reactive Unit: Tetrazine's Role in Bioorthogonal Chemistry

This compound is a sophisticated linker molecule comprised of three key components: a methyl-tetrazine (Me-Tet) group, a two-unit polyethylene glycol (PEG2) spacer, and a terminal carboxylic acid (COOH). Each component serves a distinct and crucial purpose, but it is the tetrazine ring that provides the molecule's defining reactive capability.

The tetrazine group is the engine of what is known as "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is classified as bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. The tetrazine acts as a voracious diene, selectively and rapidly reacting with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative.

The key features of the tetrazine-TCO ligation are:

-

Exceptional Speed: It is one of the fastest bioorthogonal reactions discovered, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation even at the low concentrations typical of biological studies.[1][2]

-

High Specificity: The tetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups found in biological molecules, such as amines and thiols.[3]

-

Biocompatibility: The reaction proceeds cleanly under physiological conditions (aqueous media, room temperature, neutral pH) and does not require a cytotoxic copper catalyst, making it ideal for live-cell and in-vivo applications.[3]

-

Irreversible Reaction: The cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), the sole byproduct, driving the reaction to completion and forming a stable dihydropyridazine bond.[3]

Anatomy of this compound

While the tetrazine provides the reactive "warhead," the other components of this compound are essential for its utility as a linker:

-

PEG2 Spacer: The hydrophilic polyethylene glycol spacer enhances the solubility of the molecule in aqueous buffers, a critical feature for biological experiments. It also provides spatial separation between the conjugated molecules, which can help to preserve their native conformations and functions.

-

Carboxylic Acid (COOH): This terminal functional group provides the attachment point to one of the biomolecules, typically a protein or antibody. The carboxylic acid is chemically activated to form a reactive ester that readily couples with primary amines, such as those on the side chains of lysine residues, to form a stable amide bond.

Quantitative Data: A Comparative Look at Reaction Kinetics

The superior performance of the tetrazine-TCO ligation is evident when its reaction kinetics are compared to other common click chemistry reactions. The second-order rate constant (k₂) is a direct measure of reaction speed.

| Reaction | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |

| Tetrazine-TCO Ligation | ~1,000 to >10⁶ | Catalyst-free, extremely fast, bioorthogonal, N₂ byproduct. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~10² to 10³ | Requires a copper(I) catalyst which can be cytotoxic. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~10⁻¹ to 1 | Catalyst-free but significantly slower than tetrazine ligation. |

Note: The exact rate constants for tetrazine-TCO reactions can vary depending on the specific substituents on both the tetrazine and TCO rings, as well as the solvent used.

Experimental Protocols

The following protocols provide a detailed methodology for the two-stage process of labeling a protein with this compound and its subsequent conjugation to a TCO-modified molecule.

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the covalent attachment of the linker to a protein via its primary amines (e.g., lysine residues).

Materials:

-

This compound

-

Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Methodology:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Prepare 100 mM stock solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer immediately before use.

-

-

Activation of Linker:

-

In a microcentrifuge tube, combine 10 µL of 10 mM this compound with the EDC and Sulfo-NHS stock solutions. A 10-50 fold molar excess of the linker over the protein is a good starting point, with EDC and NHS at a 1:1 molar ratio to the linker.

-

Adjust the total volume to 500 µL with Activation Buffer.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

-

-

Conjugation to Protein:

-

Immediately add the entire 500 µL of the freshly activated linker solution to your protein solution (e.g., 1 mL of a 1 mg/mL protein solution).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to achieve a final concentration of approximately 50 mM Tris.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

Collect the purified tetrazine-labeled protein. The success of the labeling can be confirmed by MALDI-TOF mass spectrometry.

-

Protocol 2: Bioorthogonal Ligation to a TCO-Modified Molecule

This protocol describes the "click" reaction between the tetrazine-labeled protein and a TCO-containing molecule.

Materials:

-

Purified tetrazine-labeled protein

-

TCO-modified molecule (e.g., a TCO-functionalized drug or imaging agent)

-

Reaction Buffer: PBS, pH 7.4

Methodology:

-

Reaction Setup:

-

Mix the tetrazine-labeled protein and the TCO-modified molecule in the Reaction Buffer. A slight molar excess (e.g., 1.5 equivalents) of the TCO-molecule is often used to ensure complete labeling of the protein.

-

-

Incubation:

-

Incubate the reaction for 1-4 hours at room temperature. The reaction progress can often be monitored visually by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification:

-

If necessary, purify the final conjugate from any unreacted TCO-molecule using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration, depending on the size difference between the protein conjugate and the TCO-reagent.

-

-

Characterization:

-

The final conjugate can be characterized by methods such as SDS-PAGE, UV-Vis spectroscopy, and LC-MS to confirm successful conjugation and determine the final drug-to-antibody ratio (DAR) in the case of ADC synthesis.

-

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and logical workflows involved in the application of this compound.

Caption: Workflow for two-stage protein bioconjugation.

Caption: Logical workflow for ADC development.

Conclusion

The tetrazine moiety in this compound is the cornerstone of its function, providing an exceptionally rapid, specific, and biocompatible method for molecular conjugation. Its role in the inverse-electron-demand Diels-Alder reaction has revolutionized the construction of complex biomolecules, particularly in the field of targeted drug delivery. The ability to form stable linkages under physiological conditions without the need for catalysts has propelled the development of next-generation antibody-drug conjugates and other precision therapeutics. This technical guide provides the foundational knowledge for researchers to harness the power of tetrazine chemistry, paving the way for new innovations in medicine and biological research.

References

PEG2 linker function in bioconjugation

An In-Depth Technical Guide to the Function of PEG2 Linkers in Bioconjugation

Introduction

Bioconjugation, the chemical coupling of two or more molecules where at least one is a biomolecule, has become a cornerstone of modern biotechnology and pharmaceutical development.[1] Central to this discipline is the linker, a molecular bridge that connects the constituent parts of a bioconjugate. The choice of linker is critical, as it profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of the final product.[2][3]

Among the most versatile and widely utilized linkers are those based on polyethylene glycol (PEG).[1][4] PEG linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units. This guide provides a detailed technical overview of the function and application of short, discrete PEG linkers, specifically the PEG2 linker (containing two ethylene oxide units), for researchers, scientists, and drug development professionals.

Core Properties of PEG2 Linkers

The utility of PEG2 linkers in bioconjugation stems from a unique combination of physicochemical properties. These properties can be fine-tuned by adjusting the length of the PEG chain, with short linkers like PEG2 being ideal for creating compact conjugates where a minimal spacer is required.

-

Structure and Hydrophilicity : The fundamental structure of a PEG linker consists of repeating ethylene oxide units (–CH₂−CH₂−O−). These units form hydrogen bonds with water, rendering the linker highly soluble in aqueous environments. This property is crucial for counteracting the hydrophobicity of many small molecule drugs or labels, thereby improving the solubility and reducing the aggregation tendency of the final bioconjugate.

-

Biocompatibility and Low Immunogenicity : PEG is well-established as a biocompatible and non-toxic polymer, with approval from regulatory agencies for numerous biomedical applications. When conjugated to a biomolecule, the PEG chain can create a "stealth" effect by forming a hydration shell that masks antigenic epitopes on the molecule's surface. This shielding reduces recognition by the immune system and lowers the risk of an immunogenic response.

-

Pharmacokinetic Modulation : The process of attaching PEG chains, known as PEGylation, increases the hydrodynamic radius of the conjugated molecule. This larger size reduces renal clearance, leading to a prolonged circulation half-life in the bloodstream. By extending the exposure of the therapeutic, PEGylation can lead to more sustained plasma concentrations and potentially less frequent dosing.

-

Defined, Flexible Spacer : As a discrete linker, PEG2 provides a defined and precise spacing between the conjugated molecules. The carbon-oxygen bonds within the PEG backbone can rotate freely, giving the linker significant conformational flexibility. This allows the conjugated partners to maintain their native conformation and function without steric hindrance.

Key Applications in Bioconjugation

The advantageous properties of PEG2 linkers have made them integral components in several classes of advanced biotherapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload specifically to cancer cells. The linker is a critical component, connecting the monoclonal antibody to the drug.

A major challenge in ADC development is the inherent hydrophobicity of many cytotoxic payloads, which can lead to aggregation and rapid clearance when loaded onto an antibody at a high drug-to-antibody ratio (DAR). Hydrophilic PEG linkers are a key strategy to overcome this limitation. By incorporating a PEG2 linker, the overall hydrophilicity of the drug-linker component is increased, enabling higher DARs (more drug molecules per antibody) without compromising the stability and solubility of the ADC. This can lead to enhanced potency and a wider therapeutic window.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. The linker's role is to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PEG linkers are the most common type used in PROTAC design, with over half of reported PROTACs incorporating them. The PEG2 linker offers a short, flexible connection that can be optimal for achieving the proper orientation required for efficient ubiquitination. Furthermore, the hydrophilicity of the PEG linker can improve the often-poor solubility and cell permeability of PROTAC molecules.

Quantitative Impact of PEG Linkers

The choice of linker length directly impacts the pharmacokinetic properties of a bioconjugate. While PEG2 is a specific short linker, data from studies on various PEG lengths illustrate the general principles of how PEGylation affects in vivo behavior.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance This table summarizes data from a study on a non-binding IgG antibody conjugated to the drug MMAE with a consistent drug-to-antibody ratio (DAR) of 8. It demonstrates that increasing PEG linker length reduces the clearance rate of the ADC.

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.00 |

| PEG2 | ~7.0 | 0.82 |

| PEG4 | ~5.5 | 0.65 |

| PEG6 | ~4.0 | 0.47 |

| PEG8 | ~2.5 | 0.29 |

| PEG12 | ~2.5 | 0.29 |

| (Data synthesized from a study on non-binding IgG-MMAE conjugates) |

Table 2: Effect of PEGylation on In Vivo Half-Life of Affibody-Drug Conjugates This table shows the dramatic effect of adding a PEG linker on the circulation half-life of a small protein (affibody) conjugate.

| Conjugate | PEG Linker Molecular Weight | Half-Life (t½) |

| Affibody-MMAE (HM) | None | 19.6 minutes |

| Affibody-PEG-MMAE | 4 kDa | Significantly improved |

| Affibody-PEG-MMAE (HP10KM) | 10 kDa | Significantly improved |

| (Data from a study on anti-HER2 affibody conjugates) |

Experimental Protocols

Successful bioconjugation relies on robust and well-defined experimental protocols. The following sections detail common methodologies involving PEG2 linkers with reactive moieties for amine and thiol targeting.

Protocol 1: Two-Step Heterobifunctional Conjugation using NHS-PEG2-Maleimide

This protocol describes the conjugation of two different proteins (Protein-NH₂ and Protein-SH) using a heterobifunctional SM(PEG)₂ linker, which contains an amine-reactive NHS ester and a thiol-reactive maleimide group. This two-step process provides greater control over the conjugation reaction.

Materials:

-

Protein-NH₂ (containing primary amines, e.g., lysine residues)

-

Protein-SH (containing free sulfhydryl groups, e.g., cysteine residues)

-

NHS-PEG2-Maleimide linker

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5

-

Anhydrous DMSO or DMF to dissolve the linker

-

Desalting column (e.g., Sephadex G-25) for purification

Procedure:

Part A: Activation of Protein-NH₂ with the Linker

-

Prepare Protein-NH₂ in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the NHS-PEG2-Maleimide linker in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution while gently stirring. The exact ratio should be optimized for the specific protein.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Remove the excess, unreacted linker from the now maleimide-activated protein using a desalting column equilibrated with Conjugation Buffer.

Part B: Conjugation to Protein-SH

-

Immediately combine the purified maleimide-activated protein from Part A with the Protein-SH solution. The molar ratio should be consistent with the desired final conjugate.

-

Incubate the mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

The reaction can be quenched by adding a molecule with a free thiol, such as cysteine or 2-mercaptoethanol.

-

Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.

Protocol 2: General Maleimide Conjugation to Thiols

This is a general protocol for reacting a PEG-Maleimide linker with a biomolecule containing free sulfhydryl (thiol) groups.

Materials:

-

Thiol-containing protein or peptide

-

PEG2-Maleimide

-

Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced to generate free thiols.

Procedure:

-

Dissolve the target protein/peptide in the conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed by dialysis or desalting prior to adding the maleimide linker.

-

Prepare a stock solution of PEG2-Maleimide in the conjugation buffer or an appropriate organic solvent.

-

Add a 10- to 20-fold molar excess of the PEG2-Maleimide to the thiol-containing molecule solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and other reagents.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This protocol provides a straightforward method to estimate the average number of drug molecules conjugated to an antibody, provided the drug and antibody have distinct UV absorbance profiles.

Materials:

-

Purified ADC sample

-

UV-Vis Spectrophotometer

-

Appropriate buffer (e.g., PBS)

Procedure:

-

Measure the absorbance of the purified ADC solution at two wavelengths:

-

280 nm (for the antibody concentration).

-

The wavelength of maximum absorbance (λ_max) for the cytotoxic drug.

-

-

Calculate the concentration of the antibody and the drug using their respective molar extinction coefficients (ε) via the Beer-Lambert law (A = εcl). A correction factor is needed for the absorbance at 280 nm to account for the drug's contribution.

-

The corrected antibody absorbance (A_280,corr) is calculated as:

-

A_280,corr = A_280 - (A_drug,λ_max × CF), where CF is the correction factor (ratio of drug absorbance at 280 nm to its λ_max).

-

-

Calculate the molar concentration of the antibody and the drug.

-

The DAR is the molar ratio of the drug to the antibody.

Conclusion

The PEG2 linker, though simple in structure, is a powerful and versatile tool in the field of bioconjugation. Its core functions—enhancing solubility, improving pharmacokinetics, reducing immunogenicity, and providing a flexible spacer—address many of the fundamental challenges in developing advanced therapeutics like ADCs and PROTACs. The ability to use short, discrete PEG linkers allows for precise control over the final construct's architecture and properties. As bioconjugation strategies continue to evolve, the rational design and application of PEG linkers, including the development of more sophisticated architectures like branched and cleavable versions, will remain a critical element in the creation of safer and more effective biopharmaceuticals.

References

An In-depth Technical Guide to the Carboxylic Acid Group Reactivity in Me-Tet-PEG2-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal carboxylic acid group on the Methyl-Tetrazine-PEG2-Carboxylic Acid (Me-Tet-PEG2-COOH) linker. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document will detail the chemical properties, activation methods, and reaction protocols relevant to the carboxylic acid moiety, supported by quantitative data and detailed experimental workflows.

Introduction to this compound

This compound is a versatile linker that possesses two distinct reactive functionalities: a tetrazine group and a carboxylic acid group, separated by a polyethylene glycol (PEG) spacer. The tetrazine moiety allows for a highly specific and efficient bioorthogonal reaction with trans-cyclooctene (TCO)-modified molecules through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1] The focus of this guide, however, is the carboxylic acid group, which provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, and small molecule drugs. The PEG2 spacer enhances the solubility and biocompatibility of the resulting conjugate.[2][3]

Reactivity of the Carboxylic Acid Group

The carboxylic acid is a versatile functional group that can undergo nucleophilic acyl substitution.[4] However, the direct reaction of a carboxylic acid with an amine to form a stable amide bond is generally inefficient as the amine, being basic, tends to deprotonate the carboxylic acid to form a non-reactive carboxylate salt.[5] Therefore, the carboxylic acid group of this compound must first be "activated" to a more reactive intermediate that is susceptible to nucleophilic attack by a primary amine.

Activation of the Carboxylic Acid Group

The most common and well-established method for activating carboxylic acids for bioconjugation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The activation process proceeds in two steps:

-

Formation of an O-acylisourea intermediate: The carboxylic acid reacts with EDC to form a highly reactive but unstable O-acylisourea intermediate.

-

Formation of an NHS ester: This intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester. This two-step process is advantageous as the NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate, allowing for a more efficient conjugation to the amine-containing molecule.

dot

References

- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purepeg.com [purepeg.com]

- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. lcms.cz [lcms.cz]

An In-depth Technical Guide to Me-Tet-PEG2-COOH for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Power of Me-Tet-PEG2-COOH in Bioorthogonal Chemistry

This compound is a heterobifunctional linker designed for the elegant and efficient conjugation of biomolecules. It is a cornerstone reagent in the field of bioorthogonal chemistry, enabling the formation of stable covalent bonds in complex biological environments without interfering with native biochemical processes. Its structure uniquely combines three key functional elements:

-

Methyl-Tetrazine (Me-Tet): This moiety is the bioorthogonal reactive group. It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (TCO). This "click chemistry" reaction is catalyst-free and proceeds rapidly under physiological conditions, making it ideal for in vivo applications. The methyl group on the tetrazine ring enhances its stability in aqueous media compared to unsubstituted tetrazines.[1][2]

-

PEG2 Spacer: The short, hydrophilic two-unit polyethylene glycol (PEG) spacer improves the aqueous solubility of the linker and any molecule it is attached to.[3][4][5] This is critical for preventing aggregation of labeled proteins and improving the pharmacokinetic properties of resulting conjugates. The flexibility of the PEG chain also minimizes steric hindrance between the conjugated molecules.

-

Carboxylic Acid (-COOH): This terminal functional group provides a versatile handle for covalent attachment to primary amines (e.g., lysine residues on proteins and antibodies) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as with EDC and NHS.

The primary application of this compound is in the modular construction of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs), imaging agents, and tools for basic research. The workflow involves a two-step process: first, the carboxylic acid is activated and linked to an amine-containing molecule. Second, the tetrazine group is used to "click" onto a TCO-modified molecule.

Physicochemical and Reactivity Data

A thorough understanding of the quantitative properties of this compound and its reactivity is essential for designing and executing successful bioconjugation experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C18H23N5O5 | |

| Molecular Weight | 389.41 g/mol | |

| Appearance | Bright pink powder | |

| Purity | > 95% (typically by HPLC) | |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM | |

| Storage (Solid) | -20°C, desiccated, protected from light | |

| Storage (Stock Solution) | -20°C in anhydrous DMSO or DMF |

Table 2: Reaction Kinetics of Methyl-Tetrazine Derivatives with trans-Cyclooctene (TCO)

The inverse electron demand Diels-Alder reaction between tetrazines and TCO is known for its exceptional speed. The second-order rate constants (k₂) are among the fastest in bioorthogonal chemistry.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reaction Conditions | Source(s) |

| 6-methyl-3-aryl tetrazine | TCO | up to 1000 | Aqueous media | |

| Methyl-tetrazine | axial-TCO (4a-TCO) | > 1000 | PBS, 37°C | |

| 4-(6-methyl-s-tetrazin-3-yl) aminophenylalanine | s-TCO | 880 | in vitro | |

| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine | TCO-OH | 210 | PBS, pH 7.4, 37°C |

Note: Reaction rates are influenced by the specific substituents on both the tetrazine and TCO rings, as well as solvent and temperature.

Experimental Protocols

The following protocols provide a detailed methodology for the two-stage conjugation process using this compound. Optimization may be required for specific biomolecules and payloads.

Protocol 1: Amine Conjugation via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid on this compound and its conjugation to a primary amine on a protein (e.g., an antibody).

Materials:

-

Protein solution (e.g., antibody at 2-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., PD-10 or Zeba™ Spin Desalting Columns)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare fresh 100 mg/mL (~0.5 M) stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of this compound (Two-Step Aqueous Method):

-

In a microcentrifuge tube, dissolve this compound in Activation Buffer.

-

Add Sulfo-NHS to a final concentration of ~5 mM, followed by EDC to a final concentration of ~2 mM.

-

Incubate the reaction for 15 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation to Protein:

-

Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If necessary, perform a buffer exchange using a desalting column.

-

Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a common starting point. The optimal ratio should be determined empirically.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding a quenching solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

-

Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Protocol 2: Bioorthogonal Ligation with a TCO-containing Molecule

This protocol describes the "click" reaction between the tetrazine-modified protein from Protocol 1 and a TCO-functionalized molecule (e.g., a cytotoxic payload or a fluorescent dye).

Materials:

-

Tetrazine-modified protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-containing molecule

-

Anhydrous DMSO or DMF (if the TCO-molecule is not water-soluble)

Procedure:

-

Reagent Preparation:

-

Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO or directly in the reaction buffer if soluble).

-

-

Bioorthogonal Ligation Reaction:

-

Add the TCO-containing molecule to the solution of the tetrazine-modified protein. A 1.5- to 5-fold molar excess of the TCO-reagent relative to the tetrazine is recommended to ensure complete ligation.

-

Incubate the reaction for 30-60 minutes at room temperature or 37°C. The reaction is often rapid and can be monitored by the disappearance of the pink/red color of the tetrazine.

-

-

Purification (if necessary):

-

If excess TCO-reagent needs to be removed, purify the final conjugate using a desalting column or size-exclusion chromatography (SEC), depending on the molecular weight of the final product.

-

Visualization of Workflows and Pathways

Diagrams created with Graphviz to illustrate key processes.

Synthesis and Conjugation Workflow

Antibody-Drug Conjugate (ADC) Mechanism of Action

Characterization of the Final Conjugate

After the bioorthogonal ligation, it is crucial to characterize the final conjugate to determine purity, aggregation state, and the drug-to-antibody ratio (DAR). High-Performance Liquid Chromatography (HPLC) is a powerful tool for this analysis.

Table 3: HPLC-Based Characterization Methods for ADCs

| Method | Principle | Information Obtained |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, aggregates, and fragments. |

| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. The addition of each drug-linker moiety increases hydrophobicity. | Resolves species with different numbers of conjugated payloads, allowing for the determination of the average DAR and the distribution of drug-loaded species. |

| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions (low pH, organic solvent). Often performed on reduced antibody fragments (light and heavy chains). | Provides a high-resolution separation of conjugated and unconjugated antibody chains, enabling accurate DAR calculation for each chain and for the intact ADC. |

General Protocol for RP-HPLC Analysis of an ADC

-

Sample Preparation:

-

For analysis of the intact ADC, dilute the sample in the initial mobile phase.

-

For reduced analysis, treat the ADC with a reducing agent like DTT or TCEP to separate the light and heavy chains.

-

-

Chromatographic Conditions:

-

Column: A C4 or C8 reversed-phase column suitable for protein separations.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the proteins. For example, 5% to 95% B over 30 minutes.

-

Detection: UV absorbance at 220 nm or 280 nm.

-

-

Data Analysis:

-

Unconjugated protein fragments will elute earlier than their drug-conjugated counterparts.

-

The degree of labeling can be determined by integrating the peak areas corresponding to the different species. The average DAR is calculated based on the relative abundance of each species.

-

This guide provides a comprehensive technical overview of this compound, offering the foundational knowledge and practical protocols necessary for its successful implementation in bioorthogonal labeling strategies. For any specific application, further optimization of the described protocols is recommended to achieve the desired outcome.

References

Me-Tet-PEG2-COOH: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Me-Tet-PEG2-COOH, a methyltetrazine-functionalized polyethylene glycol (PEG) derivative with a terminal carboxylic acid, is a valuable tool in bioconjugation and drug delivery. Its utility hinges on its solubility and stability characteristics, which dictate its handling, storage, and performance in various applications. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for in-house characterization.

Solubility Profile

This compound exhibits solubility in a range of common laboratory solvents. The presence of the PEG2 linker contributes to its hydrophilicity, while the methyltetrazine and carboxylic acid moieties influence its behavior in both aqueous and organic media.

Qualitative Solubility Data:

Based on supplier information and data for structurally related compounds, this compound is soluble in the following solvents. For complete dissolution, especially in aqueous buffers, vortexing for 10-30 minutes is recommended[1].

| Solvent Class | Specific Solvents | Source |

| Organic Solvents | Methanol, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | [1] |

| Aqueous Solutions | The PEG component generally imparts water solubility to the molecule. |

Quantitative Solubility Data:

Publicly available, specific quantitative solubility data (e.g., in mg/mL or mmol/L) for this compound is limited. To address this, a generalized experimental protocol for determining aqueous solubility is provided in Section 3.1.

Stability Profile

The stability of this compound is influenced by its two primary components: the methyltetrazine ring and the PEG linker. The methyl group on the tetrazine ring is known to enhance its stability compared to unsubstituted tetrazines[2]. However, like other tetrazine and PEG-containing molecules, it is susceptible to degradation under certain conditions.

Storage Recommendations:

For optimal stability, this compound should be stored under the following conditions:

| Parameter | Recommendation | Source |

| Temperature | -20°C | [1] |

| Environment | Keep cool and dry. | [1] |

| Protection | Protect from light and moisture. |

Factors Affecting Stability:

-

pH: Tetrazine rings can be sensitive to strong acids and bases, which can lead to degradation. The stability of similar methyltetrazine compounds is generally higher in neutral and slightly acidic aqueous buffers.

-

Temperature: Elevated temperatures can accelerate the degradation of tetrazine compounds. While stable for extended periods at the recommended -20°C, stability decreases as the temperature rises.

-

Oxidation: The polyethylene glycol (PEG) component is susceptible to oxidative degradation. This can be initiated by exposure to air (oxygen), especially at elevated temperatures or in the presence of metal ions.

-

Hydrolysis: While aqueous solutions of PEG itself are generally stable at room temperature, the overall molecule's stability in aqueous buffers over time, particularly at non-neutral pH, should be experimentally verified.

Expected Stability Based on Related Compounds:

Studies on similar methyltetrazine-containing molecules indicate good stability under typical bioconjugation conditions. For instance, a methyl-phenyl-tetrazine showed over 95% stability after 12 hours in a cell growth medium at 37°C, suggesting the robustness of the methyltetrazine core.

Experimental Protocols

Given the limited quantitative data, the following protocols provide a framework for researchers to determine the precise solubility and stability of this compound in their specific experimental setups.

Protocol for Determining Aqueous Solubility

This protocol is adapted from methodologies used for determining the solubility of PEGylated compounds.

Objective: To determine the quantitative aqueous solubility of this compound.

Materials:

-

This compound

-

High-purity water or desired aqueous buffer (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Temperature-controlled incubator/shaker

-

Spectrophotometer or HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube. The exact amount should be enough to ensure that undissolved solid remains.

-

Vortex the tube vigorously for 10-30 minutes.

-

Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. Gentle agitation during incubation is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with the same buffer to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted supernatant using a suitable analytical method:

-

UV-Vis Spectrophotometry: Measure the absorbance at the λmax of the tetrazine chromophore and calculate the concentration using a pre-established standard curve.

-

HPLC: Inject the diluted supernatant into an HPLC system and determine the concentration based on the peak area relative to a standard curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the undiluted supernatant, which represents the solubility of this compound under the tested conditions. Express the result in mg/mL or mmol/L.

-

Protocol for Stability Assessment Using HPLC

This protocol outlines a stability-indicating HPLC method to monitor the degradation of this compound over time under various stress conditions.

Objective: To quantitatively assess the stability of this compound under defined conditions (pH, temperature).

Materials:

-

This compound

-

High-purity water

-

Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)

-

Organic solvent for stock solution (e.g., DMSO)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade trifluoroacetic acid (TFA) or formic acid

-

Temperature-controlled incubators or water baths

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent such as DMSO.

-

-

Preparation of Test Solutions:

-

Dilute the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 1 mM).

-

-

Incubation under Stress Conditions:

-

Incubate the test solutions at various temperatures (e.g., 4°C, 25°C, 37°C, and an elevated temperature like 50°C for accelerated stability testing).

-

-

Sample Collection:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours, and longer for lower temperatures), withdraw an aliquot of each test solution.

-

If necessary, quench any ongoing degradation by freezing the sample at -20°C or -80°C until analysis.

-

-

HPLC Analysis:

-

Set up an appropriate HPLC method. A typical starting point would be a gradient elution on a C18 column with mobile phases consisting of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

-

Inject the samples from each time point.

-

Monitor the chromatogram for the peak corresponding to intact this compound and the appearance of any new peaks that may represent degradation products.

-

-

Data Analysis:

-

Calculate the percentage of intact this compound remaining at each time point relative to the initial (time 0) sample.

-

Plot the percentage of remaining compound against time for each condition to determine the degradation kinetics.

-

If possible, identify the degradation products by mass spectrometry (LC-MS).

-

Visualizations

Logical Degradation Pathway

The following diagram illustrates a logical, hypothetical degradation pathway for this compound based on the known degradation mechanisms of its constituent parts. This pathway is intended as a conceptual guide for identifying potential degradation products.

Caption: Logical degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The diagram below outlines the key steps in performing a comprehensive stability assessment of this compound.

Caption: Workflow for assessing this compound stability.

Conclusion

This compound is a versatile reagent with favorable solubility in common organic solvents and likely in aqueous media due to its PEG linker. Its stability is enhanced by the methyl group on the tetrazine ring, though it is susceptible to degradation under harsh pH, high temperature, and oxidative conditions. For critical applications, it is imperative that researchers and drug development professionals perform in-house quantitative solubility and stability studies using the detailed protocols provided in this guide to ensure the reliability and reproducibility of their results.

References

Understanding click chemistry with tetrazine linkers

An In-Depth Technical Guide to Click Chemistry with Tetrazine Linkers

Introduction: The Advent of Bioorthogonal Chemistry

In the complex landscape of biological systems, the ability to perform specific chemical reactions without interfering with native biochemical processes is paramount. This concept, termed "bioorthogonal chemistry," has equipped researchers with powerful tools to probe and manipulate biomolecules in their natural environments.[1][2][3] Among the repertoire of bioorthogonal reactions, the "click chemistry" family stands out for its efficiency, selectivity, and high yields.

This guide focuses on one of the most advanced and rapidly adopted click reactions: the tetrazine ligation. This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, involves the exceptionally fast and specific reaction between an electron-deficient 1,2,4,5-tetrazine (Tz) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO).[4][5] Its remarkable kinetics and biocompatibility have positioned tetrazine ligation as a premier tool for applications ranging from live-cell imaging and proteomics to the development of next-generation antibody-drug conjugates (ADCs) and pretargeted cancer therapies.

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The power of tetrazine linkers lies in their unique reactivity. The IEDDA reaction is a two-step process:

-

[4+2] Cycloaddition : The electron-poor tetrazine ring rapidly reacts with the strained double bond of a TCO molecule. This forms an unstable dihydropyridazine intermediate.

-

Retro-Diels-Alder Reaction : The intermediate spontaneously undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable pyridazine product.

This reaction is exceptionally fast, often occurring within minutes at low micromolar concentrations, and requires no catalyst, making it ideal for in vivo applications. The only byproduct is nitrogen gas, which is benign in biological systems.

Quantitative Data: Reaction Kinetics and Properties

The success of tetrazine ligation is largely due to its exceptionally fast reaction kinetics. The rate of the reaction can be tuned by modifying the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Ligation

| Tetrazine Derivative | Dienophile | Solvent/Conditions | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Acetonitrile/Water | ~2000 | |

| General Range | TCO | Aqueous Media | 1 - 1x10⁶ | |

| H-phenyl-, pyrimidyl-phenyl-, or bis(pyridyl)-Tz-scaffolds | TCO | DPBS, 37 °C | > 39,000 |

| Highly reactive scaffolds | TCO | - | > 50,000 | |

Table 2: General Reaction Parameters for Tetrazine-TCO Ligation

| Parameter | Value / Range | Notes |

|---|---|---|

| Reaction Time | Minutes to a few hours | Highly dependent on reactant concentrations. |

| Optimal pH Range | 6.0 - 9.0 | Tolerant of a wide pH range, suitable for physiological conditions. |

| Reaction Temperature | 4°C to 37°C | Proceeds readily at ambient and physiological temperatures. |

| Reactant Concentration | Nanomolar to millimolar | Fast kinetics allow for efficient ligation even at very low concentrations. |

| Yield | High to quantitative | The irreversible nature of the reaction drives it to completion. |

Experimental Protocols

The following protocols provide a detailed methodology for a common application: the conjugation of two proteins using a TCO-tetrazine linker system.

Protocol 1: Protein-Protein Conjugation

This protocol describes the activation of two separate protein populations with TCO and tetrazine moieties, respectively, followed by their conjugation.

Materials:

-

Protein 1 and Protein 2

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS ester)

-

Methyltetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS ester)

-

Phosphate-Buffered Saline (PBS), pH 7.4-8.0

-

1M Sodium Bicarbonate (NaHCO₃)

-

Spin desalting columns (for purification)

-

DMSO or DMF for dissolving NHS esters

Methodology:

Part A: Activation of Protein 1 with TCO-NHS Ester

-

Protein Preparation : Dissolve 100 µg of Protein 1 in 100 µl of PBS. Add 5 µl of 1M NaHCO₃ to raise the pH, facilitating the NHS ester reaction with primary amines (e.g., lysine residues).

-

Reagent Preparation : Prepare a stock solution of TCO-PEG-NHS ester in anhydrous DMSO.

-

Activation Reaction : Add a molar excess (typically 10-20 fold) of the TCO-PEG-NHS ester solution (e.g., 20 nmol) to the protein solution.

-

Incubation : Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

-

Purification : Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column according to the manufacturer's protocol. The resulting product is TCO-activated Protein 1.

Part B: Activation of Protein 2 with Tetrazine-NHS Ester

-

Protein Preparation : Dissolve 100 µg of Protein 2 in 100 µl of PBS. Add 5 µl of 1M NaHCO₃.

-

Reagent Preparation : Prepare a stock solution of methyl-tetrazine-PEG-NHS ester in anhydrous DMSO.

-

Activation Reaction : Add a molar excess (typically 10-20 fold) of the methyl-tetrazine-PEG-NHS ester solution (e.g., 20 nmol) to the protein solution.

-

Incubation : Incubate the reaction mixture at room temperature for 60 minutes.

-

Purification : Purify the tetrazine-activated Protein 2 using a spin desalting column to remove unreacted reagents.

Part C: TCO-Tetrazine Ligation

-